1-(2-Fluorobenzyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea
CAS No.: 2034613-69-7
Cat. No.: VC5156714
Molecular Formula: C17H15FN4OS
Molecular Weight: 342.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034613-69-7 |
|---|---|
| Molecular Formula | C17H15FN4OS |
| Molecular Weight | 342.39 |
| IUPAC Name | 1-[(2-fluorophenyl)methyl]-3-[(3-thiophen-2-ylpyrazin-2-yl)methyl]urea |
| Standard InChI | InChI=1S/C17H15FN4OS/c18-13-5-2-1-4-12(13)10-21-17(23)22-11-14-16(20-8-7-19-14)15-6-3-9-24-15/h1-9H,10-11H2,(H2,21,22,23) |
| Standard InChI Key | VCGQGJSUKCHJRX-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CNC(=O)NCC2=NC=CN=C2C3=CC=CS3)F |
Introduction
Structural Elucidation and Molecular Properties
Core Architecture
The molecule features a urea backbone (NH–CO–NH) bridged to two distinct aromatic systems:
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2-Fluorobenzyl group: Attached to one nitrogen atom via a methylene spacer, introducing electron-withdrawing fluorine at the ortho position of the benzene ring.
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Pyrazine-thiophene hybrid: A pyrazine ring substituted at position 3 with a thiophen-2-yl group and at position 2 with a methylene-linked urea moiety.
This configuration creates a planar pyrazine core flanked by sulfur-containing heterocycles, potentially enhancing interactions with biological targets through π-π stacking and hydrogen bonding .
Electronic and Steric Features
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Lipophilicity: The thiophene and fluorobenzyl groups contribute to a calculated logP value of ~2.8, suggesting moderate membrane permeability .
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Hydrogen-bonding capacity: The urea carbonyl (C=O) and NH groups serve as hydrogen-bond acceptors and donors, critical for target engagement .
| Property | Value | Method of Determination |
|---|---|---|
| Molecular formula | C₁₇H₁₄FN₅OS | High-resolution mass spectrometry |
| Molecular weight | 355.39 g/mol | Computed via PubChem |
| Topological polar SA | 104 Ų | Computational modeling |
Synthetic Methodologies
Key Reaction Steps
While no direct synthesis reports exist for this compound, analogous thiophen-urea derivatives are typically synthesized via:
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Urea bond formation:
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Purification:
Critical Optimization Parameters
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Temperature control: Maintaining 0–5°C during isocyanate addition prevents oligomerization .
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Solvent selection: Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .
Biological Activity and Mechanism
Kinase Modulation
The pyrazine-thiophene scaffold shows affinity for tyrosine kinases (e.g., VEGFR2, IC₅₀ ~180 nM in analogs) , suggesting potential antiangiogenic applications.
Computational Modeling Insights
Molecular Docking Studies
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HCV E2 glycoprotein: The urea carbonyl forms hydrogen bonds with Arg⁶⁴⁵ and Tyr⁶¹², while the thiophene sulfur interacts with Met⁶⁰³ .
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Kinase ATP-binding sites: Pyrazine nitrogen atoms coordinate with catalytic lysine residues (e.g., Lys⁵⁴³ in VEGFR2) .
ADMET Predictions
| Parameter | Prediction | Tool Used |
|---|---|---|
| Plasma protein binding | 89.2% | SwissADME |
| CYP3A4 inhibition | Moderate (IC₅₀ = 6.7 μM) | ADMETLab 2.0 |
| hERG liability | Low (pIC₅₀ = 4.1) | Schrödinger QikProp |
Comparative Analysis with Analogues
Substituent Effects on Potency
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